molecular formula C21H19Cl2NO B3035462 2-[(3,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol CAS No. 321432-73-9

2-[(3,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol

Cat. No. B3035462
CAS RN: 321432-73-9
M. Wt: 372.3 g/mol
InChI Key: QSRJFDLGXIEFAD-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, physical state, storage conditions, and safety information. For “2-[(3,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol”, it has a molecular weight of 220.1 . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Enantioselective Synthesis and Catalysis

  • Derivatives of 1,2-diphenyl-2-aminoethanol, which is structurally related to 2-[(3,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol, have been synthesized and applied in enantioselective reactions, such as the borane reduction of propiophenone, demonstrating the relationship between catalyst structure and enantioselectivity (Jia Yao-zhong et al., 2010).

Synthesis of Chiral Intermediates

  • A specific derivative, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, which is a vital chiral intermediate for the synthesis of the drug Ticagrelor, was efficiently produced using a ketoreductase. This process is noted for its high conversion rate, enantiomeric purity, and suitability for industrial applications (Xiang Guo et al., 2017).

Asymmetric Catalysis

  • Copper-Schiff base complexes derived from 1,2-diphenyl-2-amino-ethanol have been synthesized and used to catalyze asymmetric cyclopropanation reactions, achieving high enantioselectivities (Changsheng Jiang et al., 2002).

Pharmaceutical Research

  • A derivative, 2[ [3-(2,3-Dichlorophenoxy)propyl]amino]ethanol, was identified as a potent inducer of apoptosis in cancer cells, with higher effectiveness in cancer cells than in normal human fibroblasts. This compound shows promise as a new anticancer agent (Shuhong Wu et al., 2004).

Biotransformation and Biocatalysis

  • A bacterial strain capable of biocatalyzing 2-chloro-1-(2,4-dichlorophenyl) ethanone to its corresponding chiral alcohol with high stereoselectivity was isolated, offering a novel route for the synthesis of chiral intermediates (Yan-Li Miao et al., 2019).

Safety And Hazards

The safety information for “2-[(3,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol” includes several hazard statements: H315-H319-H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylamino]-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2NO/c22-19-12-11-16(13-20(19)23)14-24-15-21(25,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-13,24-25H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRJFDLGXIEFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=CC(=C(C=C2)Cl)Cl)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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